(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl
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Overview
Description
(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl typically involves the reduction of 4-(trifluoromethyl)acetophenone to obtain the corresponding alcohol, followed by amination to introduce the diamine functionality. The reduction step can be efficiently carried out using recombinant Escherichia coli cells in a polar organic solvent-aqueous medium, such as isopropanol, to achieve high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar biocatalytic processes, scaled up to accommodate larger volumes. The use of recombinant whole-cell catalysis in a polar organic solvent-aqueous system has been shown to enhance substrate concentration and yield, making it a viable method for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the diamine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of (1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: A compound with a similar trifluoromethyl group attached to a phenyl ring.
Trifluorotoluene: Another compound with a trifluoromethyl group, used as a solvent and synthetic intermediate.
Uniqueness
(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H13Cl2F3N2 |
---|---|
Molecular Weight |
277.11 g/mol |
IUPAC Name |
(1S)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H11F3N2.2ClH/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H/t8-;;/m1../s1 |
InChI Key |
ZMZKVWJLRVEABE-YCBDHFTFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)N)C(F)(F)F.Cl.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CN)N)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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